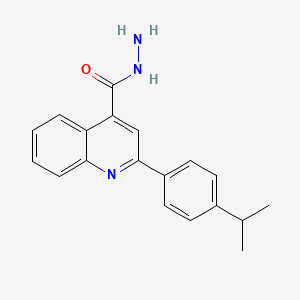

2-(4-Isopropylphenyl)quinoline-4-carbohydrazide

Description

2-(4-Isopropylphenyl)quinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by a 4-isopropylphenyl substituent at the 2-position of the quinoline ring and a hydrazide group at the 4-position. Its molecular formula is C₁₉H₁₉N₃O, with a molecular weight of 305.38 g/mol (calculated).

The isopropyl group in this compound introduces steric bulk and lipophilicity, which may influence its binding to biological targets and pharmacokinetic properties.

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRWEEFVOLGPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-isopropylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Hydrazone Formation via Condensation Reactions

The carbohydrazide group reacts with aldehydes/ketones to form hydrazone derivatives:

General Reaction:

-

Example: Reaction with triethyl orthoformate produces ethoxyformaldehyde hydrazone derivatives .

-

Key Data:

Formation of Acetamide Derivatives

Reaction with chloroacetamides produces substituted acetamide hybrids:

General Reaction:

-

Example: Syntheses of 6a and 6b (2-(2-(quinoline-4-carbonyl)hydrazinyl)-N-arylacetamides) .

-

Spectroscopic Evidence:

Acrylamide Hybrid Formation

Nucleophilic substitution with acryloyl chloride derivatives generates acrylamide hybrids:

General Reaction:

-

Biological Relevance: Derivatives show cytotoxic activity against MCF-7 breast cancer cells (IC₅₀: 8.2–12.7 µM) .

-

Structural Confirmation: IR peaks at 1650–1680 cm⁻¹ (amide C=O) and signals for vinyl protons at δ 5.60–6.40 ppm .

Metal Complexation

Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) enhances bioactivity:

-

Example: Zn(II) complexes of quinoline hydrazones exhibit antitubercular activity (MIC: 1.6 µg/mL vs. M. tuberculosis) .

-

Characterization: UV-Vis and ESR spectra confirm octahedral geometry for complexes .

Comparative Analysis of Key Derivatives

Scientific Research Applications

2-(4-Isopropylphenyl)quinoline-4-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Bulky groups (e.g., isopropyl, propyl) improve lipophilicity, which may enhance membrane permeability but reduce solubility . Ethoxy groups introduce moderate polarity and hydrogen-bonding capacity, balancing solubility and bioavailability .

Synthetic Pathways :

- Most analogs are synthesized via:

Formation of quinoline-4-carboxylic acid derivatives (e.g., esterification).

Hydrazide formation through reaction with hydrazine hydrate . Modifications at the phenyl ring (e.g., bromo, chloro) are introduced early in the synthesis via substituted acetophenone precursors .

Physicochemical Properties

- Solubility : Chloro and bromo derivatives exhibit lower aqueous solubility due to halogen hydrophobicity, whereas ethoxy groups improve solubility .

- Thermal Stability : Melting points range from 200–277°C for solid derivatives, with higher values correlating to crystalline purity .

Research Findings and Gaps

Key Advances :

- Unresolved Questions: Limited data exist on the target compound’s biological activity, necessitating in vitro/in vivo studies. The impact of isopropyl’s steric bulk on pharmacokinetics (e.g., metabolic stability) requires investigation.

Biological Activity

2-(4-Isopropylphenyl)quinoline-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through the reaction of 2-(4-isopropylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions, typically in solvents like ethanol or methanol. The purification process often involves recrystallization to achieve high purity levels.

| Property | Details |

|---|---|

| IUPAC Name | 2-(4-propan-2-ylphenyl)quinoline-4-carbohydrazide |

| Molecular Formula | C19H19N3O |

| Molecular Weight | 305.37 g/mol |

| Solubility | Soluble in organic solvents like ethanol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, affecting metabolic pathways essential for cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound can modulate enzyme functions, impacting signal transduction pathways.

- Protein-Ligand Interactions : It may influence protein conformations and activities through binding interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, notably:

Case Studies and Research Findings

Recent studies have explored the biological activity of quinoline derivatives, including this compound. Below are some notable findings:

- Anticancer Studies :

- Enzyme Inhibition :

- Antibacterial Activity :

Comparison with Similar Compounds

To contextualize its biological activity, a comparison with similar compounds is useful:

| Compound | Biological Activity |

|---|---|

| 2-Phenylquinoline-4-carbohydrazide | Moderate anticancer activity |

| 2-(4-Chlorophenyl)quinoline-4-carbohydrazide | Notable antibacterial properties |

| 2-(4-Methylphenyl)quinoline-4-carbohydrazide | Anti-inflammatory effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.